JC124 was developed through structural optimization of glyburide, an FDA-approved anti-diabetic drug. Unlike glyburide, which can cause hypoglycemia at high doses, JC124 selectively inhibits the NLRP3 inflammasome without significant side effects related to glucose metabolism. It is classified as a chemical drug targeting the NLRP3 inflammasome, specifically affecting its NACHT, LRR, and PYD domains.
The synthesis of JC124 involves a series of chemical reactions designed to modify the sulfonamide and benzamide moieties to enhance its inhibitory potency against the NLRP3 inflammasome. The process includes:
The molecular formula of JC124 is C17H19ClN2O4S. The compound features distinct structural elements that contribute to its function as an NLRP3 inhibitor:
The three-dimensional structure of JC124 allows it to effectively interact with the active sites of the NLRP3 inflammasome.
The synthesis pathway involves several key reactions:
JC124 acts primarily by inhibiting the activation of the NLRP3 inflammasome, which is responsible for initiating inflammatory responses in various diseases:
JC124 exhibits several notable physical and chemical properties:
These properties are crucial for its application in clinical settings.
JC124's primary applications include:
The ongoing research into JC124 highlights its potential as a therapeutic agent targeting chronic inflammatory conditions linked to NLRP3 activation. Further studies are warranted to explore its full therapeutic potential across various diseases.
The NLRP3 inflammasome is a cytosolic multiprotein complex that orchestrates innate immune responses by processing pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Its dysregulation underpins chronic inflammatory and neurodegenerative diseases, making it a pivotal therapeutic target [2] [7].
The NLRP3 inflammasome comprises three core components:
Activation occurs via a two-step process:
Table 1: Key Structural Domains of NLRP3 and Their Functions
Domain | Function | Role in Activation |
---|---|---|
PYD | Protein interaction domain | Recruits ASC via PYD-PYD binding |
NACHT | ATP hydrolysis, oligomerization | Self-oligomerizes upon ATP binding; target of inhibitors |
LRR | Ligand sensing, autoinhibition | Releases NACHT domain upon DAMP/PAMP binding |
Linker region | Connects PYD and NACHT domains | Facilitates conformational changes during activation |
NLRP3 drives pathology in diverse diseases through IL-1β/IL-18 release and pyroptosis:
Table 2: Efficacy of JC124 in Preclinical Disease Models
Disease Model | Key Pathological Markers | JC124 Effects | Reference |
---|---|---|---|
APP/PS1 (AD) | Aβ plaques, IL-1β, cognitive decline | ↓ Aβ load (50%), ↑ synaptic proteins, improved memory | [3] |
Rat TBI | Cortical lesions, NLRP3, caspase-1 | ↓ Lesion volume (35%), ↓ degenerating neurons | [1] |
Myocardial Infarction | Infarct size, IL-18, caspase-1 | ↓ Infarct size (25%), preserved cardiac function | [5] |
NLRP3 is a "master switch" for inflammation, with advantages as a drug target:
JC124 exemplifies a sulfonylurea-based NLRP3 inhibitor (NLRP3i) with optimized properties:
Table 3: Comparison of NLRP3-Targeted Therapeutic Strategies
Strategy | Mechanism | Limitations | Advantages of JC124 |
---|---|---|---|
IL-1β mAbs (e.g., canakinumab) | Neutralizes circulating IL-1β | Does not block NLRP3 assembly or pyroptosis | Targets upstream inflammasome formation |
MCC950 | Binds NACHT domain, blocks ATP hydrolysis | Liver toxicity in clinical trials | Similar target, improved safety profile |
CRID3 analogs | Inhibits ASC oligomerization | Limited BBB penetration | Enhanced neuroactivity (logP = 2.8) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7